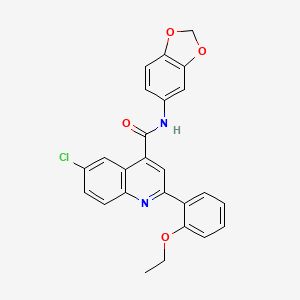![molecular formula C17H17NOS2 B4679120 1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane](/img/structure/B4679120.png)
1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane
Vue d'ensemble
Description
1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane is a useful research compound. Its molecular formula is C17H17NOS2 and its molecular weight is 315.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.07515651 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 1-(thieno3,2-bbenzothien-2-ylcarbonyl)azepane, also known as BTBT, is the organic field-effect transistors (OFETs). It is a champion molecule for high-mobility OFET devices . It has also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
Mode of Action
BTBT interacts with its targets through a process known as aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behavior . The donor–π–acceptor–π–donor-integrated BTBT showed AIE, whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .
Biochemical Pathways
The biochemical pathways affected by BTBT involve the aggregation response of the studied compounds . The theoretical calculation of the electronic distribution and energy investigation were consistent with the experimental outcomes .
Pharmacokinetics
The electron contribution of the homo is high for btbt-nme at the donor, which can be attributed to the weaker donating nature of tpe compared to that of the nme group .
Result of Action
The result of BTBT’s action is the potential of the mechanical stimuli and aggregation response of the studied compounds for further investigation . It is also used in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
Action Environment
The action environment of BTBT is typically in high-mobility OFET devices, dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs)
Orientations Futures
The future directions of research into TBT-based compounds could involve further exploration of their applications in organic electronics and bioelectronics . The development of new organic materials with good air and thermal stability for thin-film transistor (TFT) applications is also a potential area of future research .
Propriétés
IUPAC Name |
azepan-1-yl(thieno[3,2-b][1]benzothiol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS2/c19-17(18-9-5-1-2-6-10-18)15-11-14-16(21-15)12-7-3-4-8-13(12)20-14/h3-4,7-8,11H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INARZHFOJGUKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4679037.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-2-fluorophenyl)urea](/img/structure/B4679043.png)

![N~1~-(3,4-difluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4679060.png)
![N-(2,4-DIFLUOROPHENYL)-2-{[5-ISOPROPYL-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4679069.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B4679077.png)
![(5-METHYL-3-PHENYL-4-ISOXAZOLYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4679086.png)
![6-(3,4-dimethoxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4679093.png)
![METHYL 4-{[(5E)-2-(4-CARBAMOYLPIPERIDIN-1-YL)-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]METHYL}BENZOATE](/img/structure/B4679114.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B4679128.png)
![2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B4679132.png)

![1-(2,6-dichlorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4679148.png)

